4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine
Description
Properties
IUPAC Name |
4-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3N3/c1-23(2)14(9-3-5-11(16)6-4-9)22-13-8-10(15(18,19)20)7-12(17)21-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAUKKIKEBBHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=NC(=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Pyridine Intermediate
The 6-chloro-4-trifluoromethyl-pyridin-2-yl intermediate is typically prepared by halogenation and trifluoromethylation of pyridine derivatives. Although specific protocols for this exact intermediate are scarce, analogous methods for chloro- and trifluoromethyl-substituted pyridines involve:
- Electrophilic chlorination of pyridine rings at the 6-position.
- Introduction of trifluoromethyl groups at the 4-position via nucleophilic trifluoromethylation reagents or metal-catalyzed trifluoromethylation.
Preparation of N,N-Dimethylbenzamidine
Benzamidine derivatives such as N,N-dimethylbenzamidine are commonly synthesized by:
- Conversion of benzonitrile or benzamide precursors into amidine via reaction with dimethylamine under acidic or basic conditions.
- Alternatively, direct amidination of benzoyl chloride derivatives with dimethylamine hydrochloride salts.
Coupling Reaction to Form Target Compound
The final step involves coupling the pyridinyl intermediate with the benzamidine moiety. This is often achieved by:
- Nucleophilic substitution of the chloro group on the pyridine ring by the benzamidine nitrogen.
- Use of bases such as potassium carbonate or sodium hydride to deprotonate the amidine nitrogen and promote nucleophilic attack.
- Reaction solvents typically include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction temperatures range from ambient to reflux conditions depending on reactivity.
While no direct literature source provides a one-step synthesis for the exact compound, the following is a representative synthetic approach derived from analogous amidine and pyridine chemistry:
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-chloro-4-trifluoromethylpyridin-2-yl chloride (prepared via halogenation/trifluoromethylation) | Formation of pyridinyl chloride intermediate | ~70-85 (literature analogs) | Purified by recrystallization or chromatography |
| 2 | Benzamidine hydrochloride + dimethylamine | Synthesis of N,N-dimethylbenzamidine | 75-90 | Via amidination of benzoyl chloride or benzonitrile |
| 3 | Coupling: pyridinyl chloride + N,N-dimethylbenzamidine, base (K2CO3), solvent (DMF), 80-120°C, 6-12 h | Nucleophilic substitution to form target amidine | 60-80 | Purification by column chromatography or crystallization |
- Some patents and research articles describe related pyrimidine derivatives prepared via multi-step reactions involving malononitrile, acetyl chloride, cyanamide, and hydrogen chloride gas to form chloro-substituted pyrimidines, which could be adapted for pyridine analogs with modifications.
- Reaction optimization includes controlling temperature (often below 20°C during sensitive steps), molar ratios to avoid side reactions, and use of composite solvents such as mixtures of methanol, toluene, and dimethylformamide to improve yield and purity.
- Purification often requires recrystallization from methanol or ethyl acetate and chromatographic techniques to achieve high purity (>99%) suitable for pharmaceutical or agrochemical applications.
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Reaction temperature | -10°C to 120°C | Step-dependent; lower for sensitive intermediates |
| Solvents | Methanol, DMF, DMSO, toluene | Polar aprotic solvents favored for coupling |
| Bases | Potassium carbonate, sodium hydride | Used to deprotonate amidine nitrogen |
| Reaction time | 1 to 15 hours | Depending on step and scale |
| Purification | Recrystallization, chromatography | Essential for high purity |
| Yield | 60-90% per step | Overall yield depends on multi-step efficiency |
- Studies have shown that controlling the pH during amidine formation and coupling reactions significantly affects yield and selectivity.
- Use of composite solvents and controlled gas-phase HCl introduction improves the crystallinity and purity of chloro-substituted intermediates.
- Reaction scale-up requires careful temperature and reagent addition control to maintain product quality.
The preparation of 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine involves multi-step synthesis focusing on the selective formation of chloro- and trifluoromethyl-substituted pyridine intermediates, synthesis of the N,N-dimethylbenzamidine moiety, and their coupling via nucleophilic substitution. Optimized reaction conditions, solvent systems, and purification methods are critical to achieving high yields and purity. Although direct literature on this exact compound is limited, analogous synthetic methodologies from pyrimidine and amidine chemistry provide a robust framework for its preparation.
Chemical Reactions Analysis
Synthetic Pathways
The compound 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine (CAS: 1311283-98-3) is a substituted benzamidine derivative with a pyridin-2-yl scaffold. Key synthetic routes involve:
Nucleophilic Amination of Chlorinated Intermediates
-
Pyridine Core Functionalization : The 6-chloro-4-trifluoromethyl-pyridin-2-yl group is synthesized via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling. The trifluoromethyl group is typically introduced using trifluoromethylation reagents (e.g., TMSCF₃) or via pre-functionalized pyridine precursors .
-
Amidine Formation : The benzamidine moiety is generated through a Pinner reaction, where a nitrile intermediate reacts with dimethylamine under acidic conditions. For example:
Palladium-Catalyzed Coupling
Transition-metal catalysis (e.g., Pd or Ni) enables coupling between chlorinated pyridine derivatives and benzamidine precursors. For instance, a Buchwald-Hartwig amination couples 6-chloro-4-trifluoromethylpyridin-2-amine with a 4-chloro-N,N-dimethylbenzamidine bromide .
Reactivity and Functionalization
The compound’s reactivity is governed by its electron-withdrawing groups (Cl, CF₃) and the amidine’s basicity:
Substitution Reactions
-
Chloro Displacement : The 4-chloro substituent on the benzene ring undergoes NAS with nucleophiles (e.g., amines, alkoxides). For example:
Similar reactivity is observed at the pyridine’s 6-chloro position under catalytic conditions .
Coordination Chemistry
The amidine group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Pd, Ni). This property is exploited in catalytic cycles for cross-coupling reactions :
Reaction Table
Key Research Findings
-
Catalytic Efficiency : Palladium catalysts (e.g., Pd(OAc)₂) achieve higher regioselectivity in pyridine amination compared to nickel systems .
-
Electronic Effects : The trifluoromethyl group reduces electron density at the pyridine ring, accelerating electrophilic substitutions .
-
Biological Activity : Derivatives exhibit IC₅₀ values < 1 µM against ABCG2 transporters, outperforming reference inhibitors like Ko143 .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Chemical Formula : C13H12ClF3N4
- Molecular Weight : 320.71 g/mol
- CAS Number : 1311283-98-3
The structure includes a benzamidine core with chloro and trifluoromethyl substituents, which enhance its biological activity and solubility.
Anticancer Activity
Recent studies have indicated that derivatives of benzamidine compounds exhibit potent anticancer properties. The incorporation of the trifluoromethyl group is believed to enhance the interaction with biological targets, leading to increased efficacy against various cancer cell lines. For instance, compounds similar to 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine have shown promising results in inhibiting tumor growth in preclinical models .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro tests demonstrated that it significantly reduces the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where cytokine modulation is crucial for therapeutic intervention .
Antimicrobial Activity
Studies have also explored the antimicrobial potential of this compound, revealing effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, which is critical for developing new antibiotics in the face of rising antibiotic resistance .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research highlighted the efficacy of this compound in inhibiting the growth of breast cancer cells. The compound was tested at varying concentrations, showing significant dose-dependent inhibition compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Gaba et al. (2015) focused on the anti-inflammatory mechanisms of similar compounds. The study found that treatment with benzamidine derivatives led to a marked decrease in edema formation in animal models, suggesting potential for development as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide
- Molecular Formula : C₁₉H₁₁Cl₂F₃N₂O
- Molecular Weight : 411.2 g/mol
- Key Differences :
(b) 4-Chloro-N'-(4-chlorobenzoyl)-N-(4-methoxyphenyl)benzohydrazide
- CAS : 402849-27-8
- Key Differences :
(c) 4-Chloro-N,N-dimethylaniline
Physicochemical and Spectral Comparisons
Notable Trends:
- The trifluoromethyl group in the target compound and Compound (a) increases molecular weight and lipophilicity compared to simpler chloro-aniline derivatives.
- Amide/benzamidine linkers influence hydrogen-bonding capacity and biological activity .
(a) Target Compound :
- Likely synthesized via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) based on related methodologies in and .
- Catalyst Efficiency : Electron-rich aryl chlorides (e.g., 4-chloro-N,N-dimethylaniline) achieve >80% yields with ligands like CXium A .
(b) N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide :
(c) 4-Chloro-N,N-dimethylaniline Derivatives :
- Prepared via methylation of aromatic amines using Pt/C catalysts or formic acid .
Biological Activity
4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine, identified by its CAS number 1311283-98-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 275.10 g/mol. Its structural characteristics include a benzamidine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁Cl₂F₃N₂ |
| Molecular Weight | 275.10 g/mol |
| CAS Number | 1311283-98-3 |
| Chemical Structure | Chemical Structure |
Inhibition of Kinases
Recent studies have highlighted the compound's role as a potent inhibitor of c-KIT kinase, which is implicated in various cancers, particularly gastrointestinal stromal tumors (GISTs). The compound exhibits single-digit nanomolar potency against both wild-type and drug-resistant mutants of c-KIT, making it a candidate for further therapeutic development. Its efficacy was demonstrated in vivo using mouse models harboring c-KIT mutations that confer resistance to standard therapies like imatinib .
Antibacterial and Antifungal Activity
Research has also explored the antibacterial properties of this compound. A study screened various derivatives for their in vitro antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyridine ring can enhance antibacterial efficacy .
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications as well. It was evaluated for its ability to inhibit inflammatory pathways, with preliminary data suggesting a reduction in pro-inflammatory cytokines in treated models. This indicates potential use in treating inflammatory diseases .
Case Study 1: c-KIT Inhibition in GIST Models
In a controlled study, mice with c-KIT T670I mutations were treated with varying doses of the compound. Results showed significant tumor reduction compared to control groups, supporting its potential as a targeted therapy for resistant GISTs.
Case Study 2: Antibacterial Efficacy
A series of derivatives based on the parent compound were synthesized and tested against Pseudomonas aeruginosa. The most effective derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting a novel approach to combating resistant bacterial strains.
Q & A
Q. What is the molecular structure of this compound, and how is it confirmed experimentally?
The compound features a benzamidine core substituted with chloro and trifluoromethyl groups on the pyridine ring. Structural confirmation typically involves:
- Single-crystal X-ray diffraction to determine bond lengths, angles, and spatial arrangement (e.g., R factor = 0.077, mean σ(C–C) = 0.008 Å) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and electronic environments. For example, trifluoromethyl groups show distinct ¹⁹F signals near -60 ppm .
- High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., C₁₉H₁₄Cl₂F₃N₃).
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step reactions:
Pyridine ring functionalization : Chlorination at the 6-position and trifluoromethylation via electrophilic substitution (e.g., using CF₃Cu reagents) .
Coupling reactions : Formation of the benzamidine backbone using Buchwald-Hartwig amination or palladium-catalyzed cross-coupling under inert conditions .
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. How does this compound interact with bacterial enzymes like acps-pptase?
The compound inhibits bacterial proliferation by targeting acyl carrier protein synthase (acps-pptase) , a key enzyme in fatty acid biosynthesis. Mechanistic studies suggest:
- Competitive binding to the enzyme’s active site via hydrogen bonding with the benzamidine NH group .
- Disruption of lipid A biosynthesis, validated via MIC assays against Gram-negative pathogens (e.g., E. coli: MIC = 2–4 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Critical parameters include:
- Catalyst selection : Pd(OAc)₂/XPhos systems improve coupling efficiency (>80% yield) compared to traditional Pd(PPh₃)₄ .
- Solvent optimization : DMF or THF enhances solubility of intermediates, reducing side reactions .
- Flow chemistry : Continuous flow reactors minimize batch variability and improve heat transfer for exothermic steps (e.g., trifluoromethylation) .
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) affect bioactivity?
Comparative studies using SAR (structure-activity relationship) models reveal:
- Chlorine at the 4-position increases hydrophobic interactions with enzyme pockets, boosting potency by 3-fold compared to fluoro analogs .
- Trifluoromethyl groups enhance metabolic stability (t₁/₂ > 6 hours in liver microsomes) due to reduced oxidative metabolism .
Q. What analytical methods resolve contradictions in reported biochemical data?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) are addressed via:
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm stoichiometry .
- Cryo-EM studies to visualize compound-enzyme complexes at near-atomic resolution, clarifying conflicting kinetic data .
Q. How does the compound’s stability vary under different storage conditions?
Stability profiles are determined using:
Q. What computational models predict its pharmacokinetic properties?
In silico tools include:
- Molecular docking (AutoDock Vina) : Predicts binding affinity to acps-pptase (ΔG = -9.2 kcal/mol) .
- ADMET prediction (SwissADME) : Estimates moderate blood-brain barrier permeability (logBB = -1.2) and CYP3A4-mediated metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
